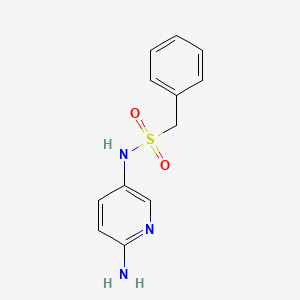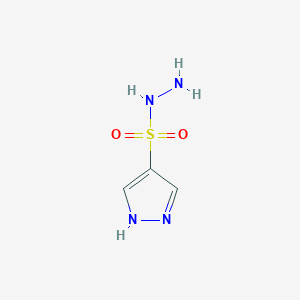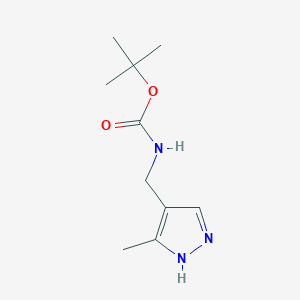![molecular formula C9H10BrClN4 B1530223 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole CAS No. 1178837-32-5](/img/structure/B1530223.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
Descripción general
Descripción
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (4-[(4-Br-1H-pyrazol-1-yl)methyl]-5-Cl-1,3-dimethyl-1H-pyrazole) is an important compound in the field of organic chemistry. It is a pyrazole derivative with a bromine atom at the 4-position and a chlorine atom at the 5-position. It is a versatile compound that can be used as an intermediate in the synthesis of other compounds, as a ligand in coordination chemistry, and in the study of enzyme activity.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been explored as a precursor for the synthesis of various pyrazole derivatives, demonstrating its utility in the development of new materials and molecules. For example, the synthesis and structural characterization of isostructural compounds have been carried out, where similar compounds with different substituents showed potential for structure determination by single crystal diffraction, highlighting its relevance in materials science and crystallography (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Ligand Synthesis for Metal Complexes
The compound also serves as a valuable starting point for the synthesis of ligands used in metal complexes. Studies have shown the formation of adducts with Cu(II) salts, leading to the synthesis of compounds with potential applications in catalysis and materials chemistry (Reedijk, J., Windhorst, J., Ham, N., & Groeneveld, W., 2010).
Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial properties, showing promising results against pathogenic yeast and moulds. This indicates its potential in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Farag, A., Mayhoub, A. S., Barakat, S., & Bayomi, A., 2008).
Photoluminescence and Catalytic Properties
Research on similar pyrazole compounds has focused on their photoluminescence and catalytic properties, offering insights into their potential applications in light-emitting devices and as catalysts in various chemical reactions. For instance, studies on silver(I) trinuclear halopyrazolato complexes revealed their emissive properties and potential use in luminescent materials (Morishima, Y., Young, D., & Fujisawa, K., 2014).
Anticancer Activity
The structural framework of the compound and its derivatives are being explored for anticancer activity. This involves synthesizing new compounds and evaluating their efficacy against cancer cell lines, contributing to the development of novel anticancer drugs (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).
Propiedades
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMVBSCNWNGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



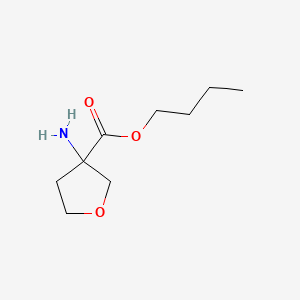
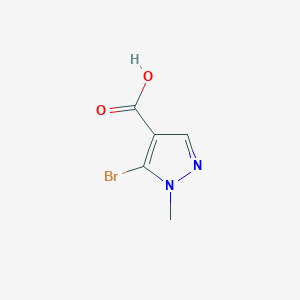
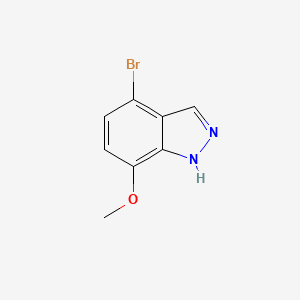
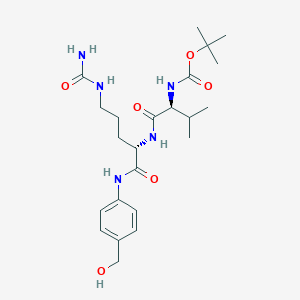

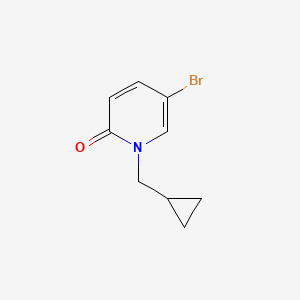
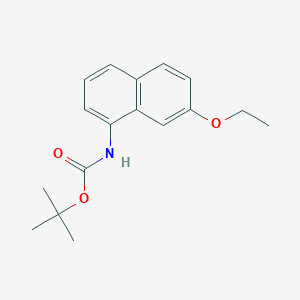
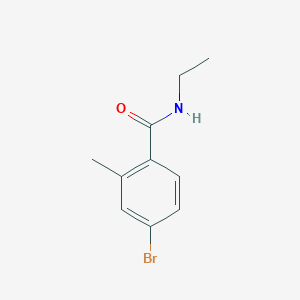
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)

